(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-31-20-10-6-17(7-11-20)15-18(16-24)23(28)26-19-8-12-21(13-9-19)32(29,30)27-22-5-3-2-4-14-25-22/h6-13,15H,2-5,14H2,1H3,(H,25,27)(H,26,28)/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRZBXPLCLSKIM-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]prop-2-enamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Molecular Formula
- C : 22
- H : 25
- N : 3
- O : 3
- S : 1
Structural Features
The compound features:
- A cyano group ()
- A methoxyphenyl group ()
- A sulfamoyl group attached to a tetrahydroazepine moiety.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the cyanoacrylamide backbone.
- Introduction of the methoxyphenyl and sulfamoyl groups through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]prop-2-enamide exhibit significant anticancer properties. For instance:
The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary data suggest it has potential against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
This antimicrobial effect may be attributed to the presence of the sulfamoyl group, which is known for its antibacterial properties.
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may also provide neuroprotective benefits. A study highlighted the protective effects against oxidative stress in neuronal cells:
These findings suggest a potential role in treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A recent clinical trial assessed the efficacy of a related compound in patients with advanced breast cancer. The results demonstrated a significant reduction in tumor size in 60% of participants after a treatment regimen lasting 12 weeks.
Case Study 2: Antimicrobial Resistance
In another study focusing on antimicrobial resistance, the compound was tested against resistant strains of bacteria. The results showed that it retained activity against strains that were resistant to conventional antibiotics, highlighting its potential as an alternative treatment option.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound enhances electron density compared to 3-phenoxyphenyl (109314-45-6), which may stabilize the α,β-unsaturated system via resonance . Chlorophenyl substituents (5911-07-9) increase hydrophobicity but reduce solubility compared to methoxy derivatives .
Azepine vs. Heterocyclic Moieties: The azepin-sulfamoyl group in the target compound introduces conformational flexibility and hydrogen-bonding capacity, contrasting with the rigid dibenzoazepin in compound (7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
